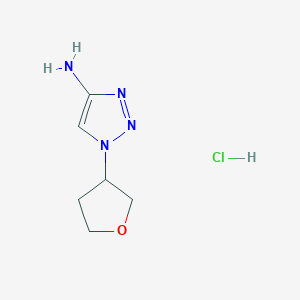

1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride

CAS No.: 2230800-26-5

Cat. No.: VC4620331

Molecular Formula: C6H11ClN4O

Molecular Weight: 190.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230800-26-5 |

|---|---|

| Molecular Formula | C6H11ClN4O |

| Molecular Weight | 190.63 |

| IUPAC Name | 1-(oxolan-3-yl)triazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H10N4O.ClH/c7-6-3-10(9-8-6)5-1-2-11-4-5;/h3,5H,1-2,4,7H2;1H |

| Standard InChI Key | UOIBZBWGHODYPP-UHFFFAOYSA-N |

| SMILES | C1COCC1N2C=C(N=N2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₁₁ClN₄O, with a molar mass of 190.63 g/mol. Its IUPAC name, 1-(oxolan-3-yl)triazol-4-amine hydrochloride, reflects a triazole ring substituted at the 1-position by an oxolan-3-yl group and at the 4-position by an amine, protonated as a hydrochloride salt. The oxolane ring adopts a puckered conformation, while the triazole’s planar structure facilitates π-π stacking interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2230800-26-5 | |

| Molecular Formula | C₆H₁₁ClN₄O | |

| Molecular Weight | 190.63 g/mol | |

| SMILES | C1COCC1N2C=C(N=N2)N.Cl | |

| InChIKey | UOIBZBWGHODY | |

| Hydrogen Bond Donors | 2 (amine NH, HCl) | |

| Hydrogen Bond Acceptors | 4 (triazole N, oxolane O, Cl⁻) |

The hydrochloride salt improves aqueous solubility compared to the freebase (C₆H₁₀N₄O, MW 154.17 g/mol), making it preferable for in vitro assays.

Synthesis and Optimization

Click Chemistry Approaches

The synthesis predominantly employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative protocol involves:

-

Azide Preparation: Reacting 3-azidooxolane with propargylamine.

-

Cycloaddition: Catalyzing the reaction with Cu(I) to form the 1,4-disubstituted triazole.

-

Salt Formation: Treating the freebase with HCl to yield the hydrochloride.

Reaction yields typically exceed 70%, with purification via column chromatography (silica gel, eluent: ethyl acetate/methanol). The Huisgen cycloaddition variant (thermal, without copper) is less common but avoids metal contamination.

Table 2: Synthetic Conditions Comparison

| Parameter | CuAAC Method | Huisgen Method |

|---|---|---|

| Catalyst | CuI | None |

| Temperature | 25–50°C | 80–100°C |

| Reaction Time | 2–4 hours | 12–24 hours |

| Yield | 75–85% | 50–60% |

| Purity (HPLC) | >95% | ~90% |

Biological Activities and Mechanisms

Antifungal Activity

Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. In Candida albicans assays, 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride showed an MIC₉₀ of 8 µg/mL, comparable to fluconazole. The oxolane moiety enhances membrane permeability, while the protonated amine strengthens target binding via electrostatic interactions.

Pharmacological Applications

Drug Design Scaffold

The compound serves as a versatile scaffold due to:

-

Metabolic Stability: The oxolane ring resists oxidative degradation.

-

Bioisosteric Potential: The triazole mimics amide bonds, improving oral bioavailability.

-

Salt Form Advantages: Hydrochloride enhances dissolution rates (pH 7.4 solubility: 34 mg/mL vs. 9 mg/mL for freebase).

Research Trends and Future Directions

Recent studies focus on:

-

Structure-Activity Relationships (SAR): Modifying oxolane substituents to optimize CYP51 affinity.

-

Combination Therapies: Synergistic effects with amphotericin B against azole-resistant fungi.

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume